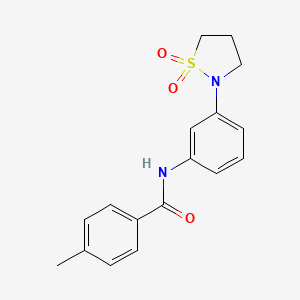

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-13-6-8-14(9-7-13)17(20)18-15-4-2-5-16(12-15)19-10-3-11-23(19,21)22/h2,4-9,12H,3,10-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLCCXQZAPSISX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide typically involves the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide exhibit antimicrobial properties . For instance, derivatives of benzamide have shown activity against various bacterial strains.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the tube dilution method.

| Compound | MIC (µM) | Bacterial Strains |

|---|---|---|

| This compound | X.X | Staphylococcus aureus, Escherichia coli |

| Other Derivative A | 1.27 | Bacillus subtilis |

| Other Derivative B | 2.54 | Pseudomonas aeruginosa |

The results demonstrated that the compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Compounds featuring similar structures have been reported to inhibit cancer cell proliferation.

Case Study: Anticancer Evaluation

In a recent study, the compound was tested against human colorectal carcinoma cell lines (HCT116). The Sulforhodamine B (SRB) assay was utilized to assess cell viability.

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| This compound | 5.85 | HCT116 |

| Standard Drug (5-FU) | 9.99 | HCT116 |

The findings indicated that the compound exhibited a lower IC₅₀ compared to the standard drug 5-Fluorouracil (5-FU), suggesting a promising anticancer effect.

Antitubercular Activity

The compound's potential as an antitubercular agent has also been investigated. Similar derivatives have shown effectiveness against Mycobacterium tuberculosis.

Case Study: Antitubercular Activity

In vitro studies assessed the activity of the compound against Mycobacterium tuberculosis H37Rv strain, with subsequent evaluations in animal models.

| Compound | Activity Type | Result |

|---|---|---|

| This compound | In vitro | Effective against H37Rv |

| Other Compound C | In vivo | Significant reduction in bacterial load |

These results highlight the compound's potential as a candidate for further development in tuberculosis treatment.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

HDAC Inhibitors

Key Compounds :

- Compound 109: N-(6-(2-Aminophenylamino)-6-oxohexyl)-4-methylbenzamide

- Compound 136: N-(6-(2-Amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide

- Compound B10: N-(2-Amino-5-(1H-imidazol-2-yl)phenyl)-4-methylbenzamide

The fluorine in 136 reduces potency but enhances HDAC3 selectivity, whereas B10’s imidazole group boosts HDAC2 affinity .

Kinase Inhibitors

Key Compounds :

- Ponatinib Analogs : N-[3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide

- Compounds 7–16 : Hybrid 4-methylbenzamide derivatives with purine/imidazole linkers

| Parameter | Target Compound* | Ponatinib Analog | Compounds 7–16 |

|---|---|---|---|

| Kinase Targets | Not reported | ABLT315I | PDGFRα, Abl, BRAF |

| IC50 (nM) | N/A | Improved vs. ABLT315I | Varied (sub-µM) |

| Bioavailability | Not reported | Low in rats | Not reported |

| Structural Features | Isothiazolidin dioxide | Imidazole/CF3 | Trifluoromethylphenyl/Imidazolyl |

Antiviral and Antitumor Derivatives

Key Compounds :

- MZ2 : N-(4-(1,3,2-Dithiarsinan-2-yl)phenyl)-4-methylbenzamide

- Compound 57 : N-((4-(4-Benzoylpiperazin-1-yl)phenyl)carbamothioyl)-4-methylbenzamide

| Parameter | Target Compound* | MZ2 | Compound 57 |

|---|---|---|---|

| Biological Activity | Not reported | Antitumor (arsenic) | RdRp inhibition |

| Substituent | Isothiazolidin dioxide | Dithiarsinan | Piperazine/benzoyl |

| Yield | N/A | 35% | 41% |

Inference for Target Compound: The sulfone group may improve solubility compared to MZ2’s dithiarsinan, while the lack of a carbamothioyl group (as in 57) could reduce off-target interactions .

Data Tables

Table 1: HDAC Inhibition Profiles of Analogs

| Compound | HDAC1 Ki (nM) | HDAC3 Ki (nM) | Selectivity (HDAC1/HDAC3) |

|---|---|---|---|

| 109 | 12.5 | 75.0 | 6-fold |

| 136 | 46.8 | 138.0 | 3-fold |

Table 2: Molecular Docking Scores for HDAC2 Inhibitors

| Compound | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| B10 | 76.7 | Cys156, His146 |

| SAHA | 42.5 | Zinc-binding domain |

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of isothiazolidine derivatives with appropriate amines and acylating agents. The specific synthetic route may vary based on the desired purity and yield.

The compound exhibits various biological activities, primarily through its interaction with specific enzymes and cellular pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- In Vitro Studies : Research has demonstrated that derivatives of isothiazolidine compounds can inhibit Kv1.3 channels, which are implicated in autoimmune diseases. For instance, a series of substituted benzamides showed significant Kv1.3 inhibitory activity comparable to known inhibitors like PAP-1 .

- Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties. In vitro assays indicated that certain benzamide derivatives possess antibacterial activity against a range of pathogens.

- Cancer Research : Some studies have explored the anticancer potential of related compounds through their ability to induce apoptosis in cancer cell lines, highlighting the importance of structural modifications in enhancing biological efficacy.

Data Tables

The following table summarizes key findings on the biological activity of this compound and related compounds:

Q & A

What synthetic methodologies are recommended for optimizing the yield of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide?

Basic Research Question

Key challenges in synthesizing this compound include regioselective functionalization of the phenyl ring and stabilization of the isothiazolidine dioxide moiety. A stepwise approach is advised:

Intermediate Preparation : Start with 3-aminophenylisothiazolidine dioxide via sulfonylation of 3-aminothiophenol with chlorosulfonic acid, followed by cyclization .

Benzamide Coupling : Use EDC/HOBt-mediated coupling of 4-methylbenzoic acid with the intermediate amine. Optimize solvent polarity (e.g., DMF or THF) to minimize side reactions.

Purification : Employ silica gel chromatography with gradient elution (hexane:EtOAc 7:3 to 1:1) and recrystallization from ethanol/water for high purity (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.